

# Assessing the synergistic effects of custirsen with novel chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025



# Assessing Custirsen's Synergistic Potential: A Comparative Guide for Researchers

An Objective Analysis of Preclinical and Clinical Synergies with Novel and Conventional Chemotherapeutic Agents

Custirsen (OGX-011), a second-generation antisense oligonucleotide, was developed to enhance the efficacy of anticancer therapies by inhibiting clusterin, a cytoprotective chaperone protein implicated in treatment resistance. While the agent showed initial promise in preclinical models and early-phase clinical trials, its journey through late-stage clinical evaluation has yielded crucial data for the drug development community. This guide provides a comprehensive comparison of custirsen's synergistic effects when combined with both novel and conventional chemotherapeutic agents, supported by experimental data and detailed protocols.

## Preclinical Synergy with Novel Agents: The Case of Hsp90 Inhibitors

Preclinical research has explored the synergistic potential of custirsen with novel therapeutic agents, such as Heat-shock protein 90 (Hsp90) inhibitors. Hsp90 inhibitors can trigger a compensatory survival mechanism involving the upregulation of clusterin, thereby leading to treatment resistance. Preclinical studies in castrate-resistant prostate cancer (CRPC) models have shown that combining custirsen with Hsp90 inhibitors can abrogate this resistance mechanism.



In both in vitro and in vivo CRPC models, the combination of custirsen with the Hsp90 inhibitors PF-04929113 or 17-AAG demonstrated a synergistic effect.[1] This combination led to a significant 80% inhibition of tumor growth and prolonged survival compared to either agent used alone.[1] These findings suggest a rational, mechanism-based combination strategy that warrants further investigation.

## Experimental Protocol: In Vivo Synergy Assessment of Custirsen and Hsp90 Inhibitors

- Animal Model: Castrate-resistant LNCaP or PC3 human prostate cancer xenograft models in athymic mice.
- Treatment Arms:
  - Vehicle Control
  - Custirsen (or scramble antisense oligonucleotide) alone (e.g., 15 mg/kg, intraperitoneally, three times a week)
  - Hsp90 Inhibitor alone (e.g., PF-04929113: 25 mg/kg, oral administration; or 17-AAG: 50 mg/kg, oral administration)
  - Custirsen in combination with Hsp90 Inhibitor
- Methodology: Tumor volumes are measured at regular intervals to assess growth inhibition.
   Survival is monitored over the course of the study. At the end of the study, tumors may be excised for pharmacodynamic analysis, including measurement of clusterin and Hsp90 client protein levels via immunoblotting and real-time RT-PCR.
- Endpoints:
  - Primary: Tumor growth delay, tumor growth inhibition, and overall survival.
  - Secondary: Assessment of apoptosis (e.g., PARP cleavage) and protein expression levels of clusterin, Akt, and androgen receptor.



Clinical Evaluation with Conventional Chemotherapies

The most extensive evaluation of custirsen's synergistic potential has been in combination with taxane-based chemotherapies in patients with metastatic castrate-resistant prostate cancer (mCRPC).

### **Phase II Clinical Trial (CUOG P-06c)**

A randomized Phase II trial investigated custirsen in combination with either docetaxel and prednisone or mitoxantrone and prednisone as a second-line therapy for mCRPC patients who had progressed after first-line docetaxel.[2][3] The results of this study provided preliminary evidence of clinical activity and a manageable safety profile.[2][3]

| Efficacy Endpoint               | Custirsen + Docetaxel +<br>Prednisone (DPC) | Custirsen + Mitoxantrone + Prednisone (MPC) |
|---------------------------------|---------------------------------------------|---------------------------------------------|
| Median Overall Survival (OS)    | 15.8 months                                 | 11.5 months                                 |
| Median Time to Pain Progression | 10.0 months                                 | 5.2 months                                  |
| PSA Decline ≥ 50%               | 40% of patients                             | 27% of patients                             |
| Objective Partial Response      | 23% of evaluable patients                   | No objective responses                      |

Table 1: Efficacy outcomes from the Phase II CUOG P-06c trial.[2][3][4][5]

#### Phase III Clinical Trials: SYNERGY and AFFINITY

Two large, randomized, open-label Phase III trials, SYNERGY and AFFINITY, were conducted to definitively assess the clinical benefit of adding custirsen to standard-of-care chemotherapy in mCRPC.

The SYNERGY trial evaluated custirsen in combination with first-line docetaxel and prednisone.[6][7][8] The AFFINITY trial assessed custirsen with second-line cabazitaxel and prednisone in patients who had previously received docetaxel.[9][10][11]



Despite the promising preclinical rationale and early clinical data, neither of these pivotal trials met their primary endpoint of improving overall survival.[6][9][10][11]

| Efficacy Endpoint            | SYNERGY Trial (Custirsen<br>+ Docetaxel vs. Docetaxel) | AFFINITY Trial (Custirsen +<br>Cabazitaxel vs.<br>Cabazitaxel) |  |
|------------------------------|--------------------------------------------------------|----------------------------------------------------------------|--|
| Median Overall Survival (OS) | 23.4 months vs. 22.0 months                            | 14.1 months vs. 13.4 months                                    |  |
| Hazard Ratio (HR) for OS     | 0.93 (95% CI: 0.79-1.10)                               | 0.97 (95% CI: 0.80-1.21)                                       |  |
| p-value                      | 0.415                                                  | 0.80                                                           |  |

Table 2: Primary efficacy outcomes from the Phase III SYNERGY and AFFINITY trials.[6][9][10] [11]

While the addition of custirsen was reasonably well-tolerated, it was associated with an increase in certain adverse events.

| Grade ≥ 3<br>Adverse Event | SYNERGY Trial<br>(Custirsen +<br>Docetaxel<br>Arm) | SYNERGY Trial<br>(Docetaxel<br>Alone Arm) | AFFINITY Trial<br>(Custirsen +<br>Cabazitaxel<br>Arm) | AFFINITY Trial<br>(Cabazitaxel<br>Alone Arm) |
|----------------------------|----------------------------------------------------|-------------------------------------------|-------------------------------------------------------|----------------------------------------------|
| Neutropenia                | 33%                                                | 21%                                       | 22%                                                   | 20%                                          |
| Febrile<br>Neutropenia     | 11%                                                | 6%                                        | 5%                                                    | 3%                                           |
| Fatigue                    | 12%                                                | 8%                                        | 7%                                                    | 6%                                           |
| Anemia                     | -                                                  | -                                         | 22%                                                   | 16%                                          |

Table 3: Rates of common Grade 3 or worse adverse events in the SYNERGY and AFFINITY trials.[6][10]

## Experimental Protocol: Phase III Clinical Trials (SYNERGY and AFFINITY)



- Patient Population: Men with metastatic castration-resistant prostate cancer. The SYNERGY trial focused on first-line treatment, while the AFFINITY trial was for second-line treatment after docetaxel failure.
- Treatment Arms (SYNERGY):
  - Custirsen (640 mg IV weekly after three loading doses) + Docetaxel (75 mg/m² IV every 3 weeks) + Prednisone (5 mg orally twice daily)
  - Docetaxel (75 mg/m² IV every 3 weeks) + Prednisone (5 mg orally twice daily)
- Treatment Arms (AFFINITY):
  - Custirsen (640 mg IV on days 1, 8, and 15 after three loading doses) + Cabazitaxel (25 mg/m² IV every 3 weeks) + Prednisone (10 mg orally daily)
  - Cabazitaxel (25 mg/m² IV every 3 weeks) + Prednisone (10 mg orally daily)
- Primary Endpoint: Overall Survival.
- Stratification Factors: Included opioid use for cancer-related pain and radiographic evidence of progression.

### Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental designs, the following diagrams illustrate the key signaling pathway and clinical trial workflow.









#### Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hig.com [hig.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Randomized phase II trial of Custirsen (OGX-011) in combination with docetaxel or mitoxantrone as second-line therapy in patients with metastatic castrate-resistant prostate cancer progressing after first-line docetaxel: CUOG trial P-06c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Randomized Phase II Trial of Custirsen (OGX-011) in Combination with Docetaxel or Mitoxantrone as Second-line Therapy in Patients with Metastatic Castrate-Resistant Prostate Cancer Progressing after First-line Docetaxel: CUOG Trial P-06c | Semantic Scholar [semanticscholar.org]
- 5. Randomized Phase II Trial of Custirsen (OGX-011) in Combination with Docetaxel or Mitoxantrone as Second-line Therapy i... [ouci.dntb.gov.ua]
- 6. Custirsen in combination with docetaxel and prednisone for patients with metastatic castration-resistant prostate cancer (SYNERGY trial): a phase 3, multicentre, open-label, randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]



- 8. OncoGenex Announces Top-Line Survival Results of Phase 3 SYNERGY Trial Evaluating Custirsen for Metastatic Castrate-Resistant Prostate Cancer [prnewswire.com]
- 9. bionews.com [bionews.com]
- 10. Custirsen (OGX-011) combined with cabazitaxel and prednisone versus cabazitaxel and prednisone alone in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel (AFFINITY): a randomised, open-label, international, phase 3 trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Assessing the synergistic effects of custirsen with novel chemotherapeutic agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598084#assessing-the-synergistic-effects-of-custirsen-with-novel-chemotherapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com